2-Chloro-6-methylheptane

Description

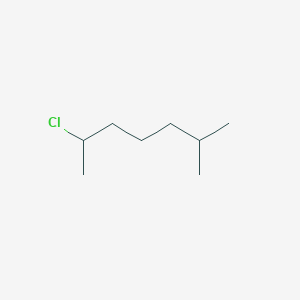

2-Chloro-6-methylheptane is a branched chloroalkane with the molecular formula C₈H₁₇Cl. Structurally, it features a chlorine atom at the second carbon and a methyl group at the sixth carbon of a seven-carbon chain. This arrangement imparts steric hindrance near the reactive chlorine center, influencing its chemical behavior, such as nucleophilic substitution (e.g., SN1/SN2 reactions). Chloroalkanes of this type are typically used as solvents, alkylating agents, or precursors in polymer chemistry.

Properties

CAS No. |

2350-19-8 |

|---|---|

Molecular Formula |

C8H17Cl |

Molecular Weight |

148.67 g/mol |

IUPAC Name |

2-chloro-6-methylheptane |

InChI |

InChI=1S/C8H17Cl/c1-7(2)5-4-6-8(3)9/h7-8H,4-6H2,1-3H3 |

InChI Key |

YRLZNZREEYCBCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylheptane typically involves the chlorination of 6-methylheptane. This can be achieved through a free radical halogenation reaction, where chlorine gas is introduced to 6-methylheptane under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom at the second carbon position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where 6-methylheptane and chlorine gas are reacted under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylheptane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions, cyanide ions, or ammonia, leading to the formation of different substituted products.

Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (for hydroxylation), sodium cyanide (for cyanation), and ammonia (for amination).

Major Products

Nucleophilic Substitution: Products include 2-hydroxy-6-methylheptane, 2-cyano-6-methylheptane, and 2-amino-6-methylheptane.

Elimination: The major product is 6-methylhept-1-ene.

Scientific Research Applications

2-Chloro-6-methylheptane is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Its derivatives are studied for potential pharmacological activities.

Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylheptane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon chain, making the carbon atom at the second position more susceptible to nucleophilic attack . In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the release of a chloride ion .

Comparison with Similar Compounds

The following analysis compares 2-Chloro-6-methylheptane with structurally or functionally related compounds, drawing inferences from available evidence:

Structural Analogs

Key Differences :

- Reactivity: The chlorine in this compound is more electrophilic than the amino group in 2-Amino-6-methylheptane, making the former prone to substitution reactions, while the latter participates in acid-base or condensation reactions.

- Toxicity : Chlorinated alkanes (e.g., this compound) may exhibit higher environmental persistence compared to amines but lower acute toxicity than cyclic chlorinated compounds like hexachlorodibenzo-p-dioxins (CAS 34465-46-8) .

Physicochemical Properties

Steric Effects : The methyl group at position 6 in this compound reduces reaction rates in SN2 mechanisms compared to less hindered analogs (e.g., 2-chloropentane).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.